tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-7H,8-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREBZMHRZKQVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435727 | |
| Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120225-79-8 | |
| Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropanoates.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in developing new synthetic methodologies and reaction mechanisms, particularly in the field of medicinal chemistry where it contributes to the design of novel pharmaceuticals targeting specific biological pathways .
Synthetic Routes
The synthesis typically involves the esterification of 3-(4-(2-aminoethyl)phenyl)propanoic acid with tert-butyl alcohol, often facilitated by an acid catalyst under reflux conditions. In industrial settings, continuous flow reactors can enhance efficiency and yield.
Biological Research
Model Compound for Biological Interactions
In biological studies, tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is employed to investigate interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This compound helps elucidate enzyme-substrate interactions and receptor-ligand binding mechanisms.
Potential Therapeutic Applications
The structural characteristics of this compound make it a valuable scaffold for drug development, particularly in targeting neurological disorders. Its ability to form hydrogen bonds and engage in π-π interactions enhances its potential as a therapeutic agent .
Pharmaceutical Development
Drug Design and Efficacy
In pharmaceutical chemistry, this compound is critical for synthesizing drugs aimed at treating various conditions. Its properties contribute to improving drug efficacy and stability, making it an essential component in the formulation of new therapeutic agents .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is used to produce specialty chemicals and materials due to its reactivity and stability. It finds applications in creating polymers with tailored properties, which are valuable in coatings, adhesives, and sealants .
Analytical Chemistry
The compound also serves as a reference standard in chromatographic techniques, ensuring accurate identification and quantification of similar compounds in complex mixtures. This application is crucial for quality control in chemical manufacturing .
Case Study 1: Drug Development
Recent studies have highlighted the potential of this compound derivatives in developing selective inhibitors for specific protein targets involved in cancer progression. These compounds have shown promise in preclinical models for their ability to inhibit cell migration without affecting cell proliferation, indicating a targeted therapeutic approach with minimal side effects .
Case Study 2: Biochemical Pathways
Research utilizing this compound has provided insights into metabolic pathways involving enzyme interactions. For instance, studies have demonstrated its role in modulating enzyme activity through specific molecular interactions, which could lead to novel therapeutic strategies for metabolic disorders .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
tert-Butyl 3-(4-(4-Cyanophenoxy)phenyl)propanoate (5g)
- Molecular Formula: C₁₉H₁₉NO₃
- Key Differences: Replaces the 2-aminoethyl group with a 4-cyanophenoxy group.
- Impact: The cyano group enhances electron-withdrawing properties, altering reactivity in nucleophilic substitutions. HRMS [M+H]⁺ = 310.1435 (calculated: 310.1438) . Synthesis: Derived from tert-butyl 3-(4-hydroxyphenyl)propanoate via etherification (88% yield) .
tert-Butyl (Z)-3-(4-(4-(N′-Hydroxycarbamimidoyl)phenoxy)phenyl)propanoate (6g)
- Molecular Formula : C₂₀H₂₃N₂O₄
- Key Differences : Incorporates an N′-hydroxycarbamimidoyl group, a precursor for 1,2,4-oxadiazoles.
- Impact :
Analogs with Functional Group Variations
2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic Acid
- Molecular Formula: C₁₅H₂₁NO₃
- Key Differences : Replaces the ester with a carboxylic acid and adds an acetamido group.
- CAS: 213383-01-8; molecular weight: 263.33 g/mol .
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate
- Molecular Formula: C₁₅H₂₀F₃NO₂
- Key Differences : Substitutes the phenyl group with a trifluoromethylbenzyl moiety.
- Impact :
Analogs with Backbone Modifications
tert-Butyl (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate (13)
- Molecular Formula: C₂₁H₃₁BrNO₄
- Key Differences: Bromophenyl substitution and Boc-protected amino group.
- Impact :
3-(4-tert-Butylphenyl)-2-methylpropanoic Acid
- Molecular Formula : C₁₄H₂₀O₂
- Key Differences: Methyl substitution on the propanoate backbone and free carboxylic acid.
- Impact :
- Increased steric hindrance and acidity (pKa ~4.5–5.0).
- CAS: 66735-04-4 .
Biological Activity
tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is an organic compound that has garnered attention in biological research due to its potential interactions with biological macromolecules and its applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group, an aminoethyl substituent on a phenyl ring, and a propanoate functional group. Its molecular formula is , with a molecular weight of approximately 263.36 g/mol. The presence of the aminoethyl group enhances its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several key interactions:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with active sites on enzymes, modulating their activity.
- Electrostatic Interactions : These interactions further influence the binding affinity of the compound to various targets.
- π-π Interactions : The phenyl ring can engage in π-π stacking with aromatic residues in proteins, enhancing stability and specificity in binding.
1. Medicinal Chemistry
This compound serves as a scaffold for designing pharmaceutical agents. Its structural features allow for modifications that can enhance efficacy against specific biological pathways. Research indicates that it may play a role in developing drugs targeting cancer cell proliferation and neurodegenerative diseases .
2. Research Applications
In biological studies, this compound is used to investigate the interactions of aminoethyl-substituted phenyl compounds with proteins and nucleic acids. It acts as a model compound for understanding similar structures' behavior in biological systems .
Study 1: Interaction with Enzymes
A study investigated how this compound interacts with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit enzyme activity through competitive inhibition, showcasing its potential as a therapeutic agent .
Study 2: Cancer Cell Proliferation
In vitro assays were conducted to evaluate the effects of this compound on cancer cell lines. The findings indicated that it significantly reduced cell viability by inducing apoptosis in cells with amplified centrosomes, suggesting a mechanism that disrupts normal mitotic processes .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.36 g/mol |
| Biological Activity | Enzyme inhibition, cancer cell apoptosis |
| Mechanism of Action | Hydrogen bonding, electrostatic interactions, π-π interactions |
Q & A
Q. How can smart laboratories integrate real-time data analytics to study this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
